molecular formula C6H8ClN3O B11809878 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B11809878
M. Wt: 173.60 g/mol
InChI Key: CCTQDMOCOSOTGO-UHFFFAOYSA-N
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Description

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide is a heterocyclic organic compound that features a pyrazole ring substituted with a chloro and methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-chloro-5-methyl-1H-pyrazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile .

Scientific Research Applications

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, blocking the binding of androgens and inhibiting the receptor’s activity. This can lead to reduced proliferation of androgen-dependent cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-5-methyl-1H-pyrazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methyl groups on the pyrazole ring, along with the acetamide functionality, makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C6H8ClN3O

Molecular Weight

173.60 g/mol

IUPAC Name

2-(4-chloro-5-methylpyrazol-1-yl)acetamide

InChI

InChI=1S/C6H8ClN3O/c1-4-5(7)2-9-10(4)3-6(8)11/h2H,3H2,1H3,(H2,8,11)

InChI Key

CCTQDMOCOSOTGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(=O)N)Cl

Origin of Product

United States

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